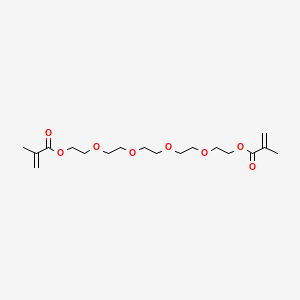

Pentaethylene glycol dimethacrylate

Descripción general

Descripción

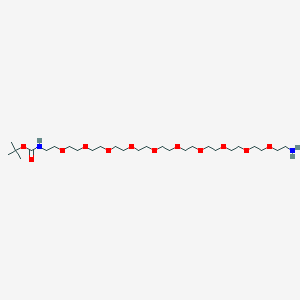

Pentaethylene glycol dimethacrylate is a long-chain hydrophilic, crosslinking monomer . It is a polymer consisting of ethylene glycol monomers and two terminal hydroxyl groups . The PEG chain increases the water solubility of a compound in aqueous media .

Synthesis Analysis

The synthesis of dimethacrylate polymers involves the copolymerization of film-forming monomers like acrylate and methacrylates with crosslinkable monomers . The diacrylate/dimethacrylate based on polypropylene glycol were synthesized by reacting with acrylic/methacrylic acid in the presence of a catalyst .Molecular Structure Analysis

This compound is a polymer consisting of ethylene glycol monomers and two terminal hydroxyl groups .Chemical Reactions Analysis

The kinetics of esterification of multifunctional monomers were investigated using poly (propylene glycol) diacrylates . The value of the rate constant for PPGDA at all temperatures were higher than that for PPGDA, indicating that the reactivity of PPG towards acrylic acid is more than methacrylic acid .Physical And Chemical Properties Analysis

This compound is a liquid with a molecular weight of approximately 238.28 g/mol . It has a density of 1.126 g/mL at 25 °C .Aplicaciones Científicas De Investigación

1. Dental Resin Formulations

Pentaethylene glycol dimethacrylate is used in the formulation of dental resins. It's a key component in creating highly crosslinked photopolymer systems for dental restorative materials. This application involves understanding the kinetics and network formation of dimethacrylate dental resins. The research by Lovell et al. (2001) used several experimental and modeling techniques to investigate the copolymerization behavior of dental resin monomers, offering insights into the complex polymerization kinetics and network formation of these systems (Lovell et al., 2001).

2. Synthesis of Novel Dental Monomers

The compound is integral in synthesizing new dental monomers. Podgórski (2012) explored the creation of dimethacrylates with different chain lengths, aiming to develop improved dental resin mixtures. These novel dimethacrylates showed potential for use in dental materials due to their favorable properties compared to commercially available resins (Podgórski, 2012).

3. Crosslinking Polymerization Under High Pressure

This compound is used in polymerization reactions induced by high pressure. Kamiński et al. (2008) investigated the dielectric properties of polymers produced from this process, providing insights into the degree of crosslinking and the structural properties of these polymers (Kamiński et al., 2008).

4. Component in Hydrogels for Biomedical Applications

This compound is a reactive resin used in the production of hydrogels for applications like tissue engineering or drug delivery. These hydrogel products have potential uses in preventing thrombosis, post-operative adhesion formations, and as coatings for biosensors (Glycol Dimethacrylate, 2020).

5. Development of Biocompatible Materials

The research by Tamura et al. (2015) focused on the ethylene glycol-based dimethacrylates' role in biomaterials and dental restorative materials. They investigated the toxic effects of these compounds in terms of cytotoxicity, oxidative stress, and expression of co-stimulatory factors, providing valuable information for designing new biomaterials and dental materials with improved biocompatibility (Tamura et al., 2015).

Mecanismo De Acción

Target of Action

Bis-methacrylate-PEG5, also known as Pentaethylene Glycol Dimethacrylate, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of Bis-methacrylate-PEG5 involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Bis-methacrylate-PEG5 linker connects these two ligands, allowing the PROTAC to bring the E3 ligase and the target protein into close proximity. This proximity enables the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by Bis-methacrylate-PEG5 is the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, Bis-methacrylate-PEG5 (via PROTACs) can selectively degrade specific proteins . The downstream effects of this action depend on the function of the target protein and can vary widely.

Pharmacokinetics

The polyethylene glycol (peg) component of the molecule is known to reduce renal clearance and, for some products, results in a more sustained absorption after subcutaneous administration as well as restricted distribution . These pharmacokinetic changes may result in more constant and sustained plasma concentrations .

Action Environment

The action of Bis-methacrylate-PEG5 can be influenced by various environmental factors. For instance, the efficiency of protein degradation could potentially be affected by the presence of other proteins, the pH of the environment, and the temperature . .

Safety and Hazards

Direcciones Futuras

Pentaethylene glycol dimethacrylate has broad applicability and is used in various fields like pharmaceuticals, paints, column packing, optics, polymer additives, ion exchange resins, and rubbers . It is also used in the synthesis of new materials such as biomaterials, coatings, optical materials, and composites .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O8/c1-15(2)17(19)25-13-11-23-9-7-21-5-6-22-8-10-24-12-14-26-18(20)16(3)4/h1,3,5-14H2,2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKURBRFOOUSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOCCOC(=O)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione](/img/structure/B3098982.png)

![N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine](/img/structure/B3099042.png)